2,4-Dichlorophenoxy ethanediol
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Overview
Description
2,4-Dichlorophenoxy ethanediol is an organic compound with the molecular formula C8H8Cl2O3 It is a derivative of phenoxyethanol, where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenoxy ethanediol typically involves the reaction of 2,4-dichlorophenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenoxy ethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or remove the hydroxyl groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-Dichlorophenoxy ethanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenoxy ethanediol involves its interaction with specific molecular targets. In biological systems, it can mimic natural auxins, leading to abnormal growth and development in plants. The compound affects various pathways, including those involved in cell division and elongation, ultimately leading to the death of the plant.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenol: A precursor in the synthesis of 2,4-Dichlorophenoxy ethanediol.
Phenoxyethanol: The parent compound without the chlorine substitutions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
73986-95-5 |
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Molecular Formula |
C8H8Cl2O3 |
Molecular Weight |
223.05 g/mol |
IUPAC Name |
1-(2,4-dichlorophenoxy)ethane-1,2-diol |
InChI |
InChI=1S/C8H8Cl2O3/c9-5-1-2-7(6(10)3-5)13-8(12)4-11/h1-3,8,11-12H,4H2 |
InChI Key |
HMJHOMSWBBBOJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(CO)O |
Origin of Product |
United States |
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